2-(1-Tritylaziridin-2-yl)acetonitrile
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Overview
Description
2-(1-Tritylaziridin-2-yl)acetonitrile is a chemical compound with the molecular formula C23H20N2 and a molecular weight of 324.427 g/mol. It features a trityl-protected aziridine ring and a cyano group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(1-Tritylaziridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition Reactions: The aziridine ring is known for its reactivity in cycloaddition reactions, leading to the formation of larger ring systems.
Deprotection: The trityl group can be removed under acidic conditions to reveal the free aziridine.
Common reagents used in these reactions include acids for deprotection, nucleophiles for substitution, and various cycloaddition partners. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1-Tritylaziridin-2-yl)acetonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the construction of complex molecules due to its reactive aziridine and cyano groups.
Medicinal Chemistry: The aziridine ring is a common functional group in biologically active molecules, making this compound a potential intermediate in drug development.
Material Science: Its unique structure can be utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Tritylaziridin-2-yl)acetonitrile involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the cyano group can participate in nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
- Trityl-protected aziridine
- Cyanoaziridine
- 2-(1-Tritylaziridin-2-yl)ethanol
Properties
IUPAC Name |
2-(1-tritylaziridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c24-17-16-22-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFZDUQIKUDLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677543 |
Source
|
Record name | [1-(Triphenylmethyl)aziridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263279-81-7 |
Source
|
Record name | [1-(Triphenylmethyl)aziridin-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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